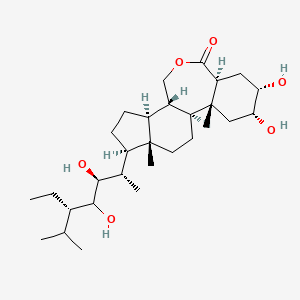

28-Homo-brassinolide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

These compounds play a crucial role in plant growth and development, particularly in enhancing resistance to various environmental stresses such as drought, salinity, and heavy metal contamination . 28-Homo-brassinolide is one of the most bioactive brassinosteroids and has been shown to significantly improve plant growth, water uptake, photosynthesis, and yield .

Vorbereitungsmethoden

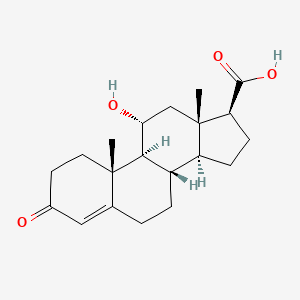

Synthetic Routes and Reaction Conditions: The synthesis of 28-Homo-brassinolide typically involves multiple steps starting from commercially available stigmasterol. The process includes oxidation, reduction, and cyclization reactions to form the desired polyhydroxylated sterol structure . One common method involves the use of 3-methyl-2-oxobutyl(triphenyl)arsonium bromide as a carbon–carbon bond formation reagent .

Industrial Production Methods: Industrial production of this compound often involves the extraction of brassinosteroids from plant sources such as pollen and seeds, followed by purification and chemical modification to enhance its bioactivity . High-performance liquid chromatography (HPLC) is commonly used for the separation and quantification of this compound in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 28-Homo-brassinolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its bioactivity and stability .

Common Reagents and Conditions:

Oxidation: Cytochrome P-450 enzymes are often used to introduce hydroxyl groups into the molecule.

Reduction: Reducing agents such as sodium borohydride can be used to reduce ketones to alcohols.

Substitution: Various arsonium reagents are employed for carbon–carbon bond formation.

Major Products: The major products formed from these reactions include various hydroxylated and methylated derivatives of this compound, which exhibit enhanced biological activity .

Wissenschaftliche Forschungsanwendungen

28-Homo-brassinolide has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of polyhydroxysteroids.

Biology: Enhances plant growth and stress tolerance by regulating various physiological processes such as photosynthesis, water uptake, and nutrient absorption

Industry: Used in agriculture to improve crop yield and resistance to environmental stresses.

Wirkmechanismus

28-Homo-brassinolide exerts its effects by binding to specific receptors on the plant cell membrane, initiating a signal transduction pathway that activates various transcription factors such as BRASSINAZOLE RESISTANCE 1 (BZR1) and BRI1-EMS SUPPRESSOR 1 (BES1) . These transcription factors regulate the expression of thousands of genes involved in plant growth, stress response, and metabolism . The compound also enhances the activity of antioxidant enzymes, chlorophyll content, and photosynthetic capacity, thereby increasing plant growth under stress conditions .

Vergleich Mit ähnlichen Verbindungen

Brassinolide: Another highly bioactive brassinosteroid with similar growth-promoting properties.

24-Epibrassinolide: Known for its role in enhancing stress tolerance in plants.

Castasterone: A precursor to brassinolide with growth-regulating properties.

Uniqueness: 28-Homo-brassinolide is unique due to its high bioactivity and effectiveness in mitigating various environmental stresses compared to other brassinosteroids . Its ability to enhance plant growth and yield under adverse conditions makes it a valuable compound in agricultural and environmental research .

Eigenschaften

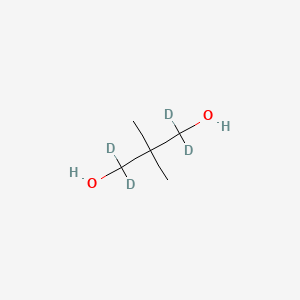

Molekularformel |

C29H50O6 |

|---|---|

Molekulargewicht |

494.7 g/mol |

IUPAC-Name |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |

InChI |

InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25-,26?,28+,29+/m0/s1 |

InChI-Schlüssel |

HJIKODJJEORHMZ-FLOLNCPJSA-N |

Isomerische SMILES |

CC[C@@H](C(C)C)C([C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O |

Kanonische SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B13409239.png)

![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409264.png)

![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B13409278.png)

![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)

![1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13409308.png)

![Dimethyl 4-(benzo[C][1,2,5]oxadiazol-4-YL)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13409314.png)